molecular formula C14H10N4O3 B8283056 6-(4-Nitronaphthalen-1-yloxy)pyrimidin-4-amine

6-(4-Nitronaphthalen-1-yloxy)pyrimidin-4-amine

Cat. No. B8283056
M. Wt: 282.25 g/mol
InChI Key: PASGGFPRSRONGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Nitronaphthalen-1-yloxy)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H10N4O3 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

6-(4-nitronaphthalen-1-yl)oxypyrimidin-4-amine

InChI

InChI=1S/C14H10N4O3/c15-13-7-14(17-8-16-13)21-12-6-5-11(18(19)20)9-3-1-2-4-10(9)12/h1-8H,(H2,15,16,17)

InChI Key

PASGGFPRSRONGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC3=NC=NC(=C3)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-aminopyrimidin-4(3H)-one (866 mg, 7.79 mmol) in DMSO (10.0 mL) at RT was added DBU (1.29 mL, 8.57 mmol) and after 30 min a solution of 1-fluoro-4-nitronaphthalene (1.57 g, 8.18 mmol) in DMSO (3.0 mL) was added over 2 min. The resulting mixture was maintained at RT for 2 hr and was diluted with MeOH (20 mL) and TFA (2.0 mL) was added. The solution was subjected to SCX capture and release and the crude product so obtained was purified by flash column chromatography (SiO2, 80 g, EtOAc in isohexane, 50-100%, gradient elution) to afford the title compound as a yellow solid (370 mg, 16.48%); Rt 3.82 min (Method 1 basic); m/z 283 (M+H)+ (ES+)
Quantity
866 mg
Type
reactant
Reaction Step One
Name
Quantity
1.29 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
16.48%

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